

An In-Depth Technical Guide to Permanganic Acid

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Compound of Interest

Compound Name: Permanganic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **permanganic acid**, a powerful, yet unstable, oxoacid. The information presented herein is intended to support research and development activities where strong oxidizing agents are employed.

Core Chemical Identifiers

Identifier	Value
IUPAC Name	Permanganic acid
Other Names	Manganic(VII) acid
CAS Number	13465-41-3 (anhydrous)[1] 24653-70-1 (dihydrate)[1]
Molecular Formula	HMnO ₄

Physicochemical and Thermodynamic Properties

Permanganic acid is a strong, monobasic acid known primarily in aqueous solutions or as its crystalline dihydrate. Its inherent instability makes the anhydrous form challenging to isolate.

Property	Value
Molar Mass	119.94 g/mol [1]
Appearance	Violet solution[1]
Acidity (pKa)	-2.3 to -4.6[1]
Standard Redox Potential (E^0)	+1.507 V (for $\text{MnO}_4^-/\text{Mn}^{2+}$)[2]

Experimental Protocols

Due to the instability of **permanganic acid**, detailed protocols for its isolation are scarce. However, it is typically prepared in situ or as an aqueous solution for immediate use. Below are protocols for its preparation and a common application.

Protocol 1: Preparation of Aqueous Permanganic Acid

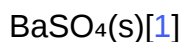
This protocol describes the synthesis of a solution of **permanganic acid** via the reaction of barium permanganate with sulfuric acid.[1]

Materials:

- Barium permanganate ($\text{Ba}(\text{MnO}_4)_2$)
- Dilute sulfuric acid (H_2SO_4)
- Deionized water
- Filter paper (fine porosity)
- Glass filtration apparatus

Procedure:

- Prepare a saturated aqueous solution of barium permanganate.
- Slowly, and with constant stirring, add a stoichiometric amount of dilute sulfuric acid to the barium permanganate solution. The reaction is as follows: $\text{Ba}(\text{MnO}_4)_2 + \text{H}_2\text{SO}_4 \rightarrow 2\text{HMnO}_4 +$



- Continue stirring for 30 minutes at room temperature to ensure complete reaction.
- The insoluble barium sulfate precipitate is removed by vacuum filtration through fine porosity filter paper.
- The resulting filtrate is a solution of **permanganic acid**. It should be used immediately due to its instability.

Safety Precautions:

- Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- The reaction should be performed in a well-ventilated fume hood.
- Concentrated sulfuric acid should not be used, as it can lead to the formation of the highly explosive manganese heptoxide.^[1]

Protocol 2: Oxidative Cleavage of an Alkene using Permanganate

This protocol provides a general procedure for the oxidative cleavage of a terminal alkene to a carboxylic acid using potassium permanganate under acidic conditions, a reaction for which **permanganic acid** is the active species.^[3]

Materials:

- Terminal alkene (e.g., 1-octene)
- Potassium permanganate (KMnO_4)
- Sulfuric acid (H_2SO_4)
- Deionized water
- Sodium bisulfite (NaHSO_3) for quenching

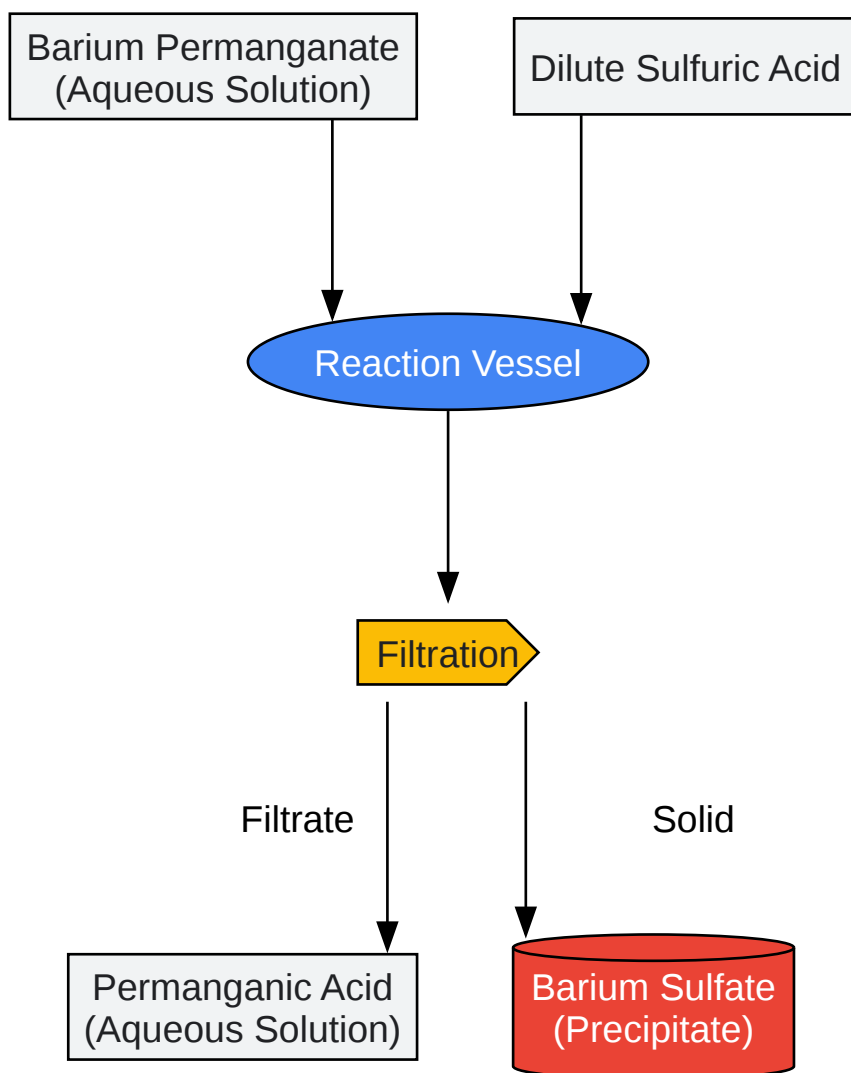
- Diethyl ether (for extraction)
- Magnesium sulfate (MgSO_4) for drying

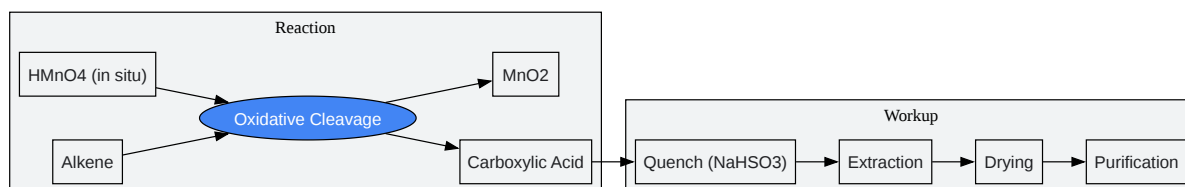
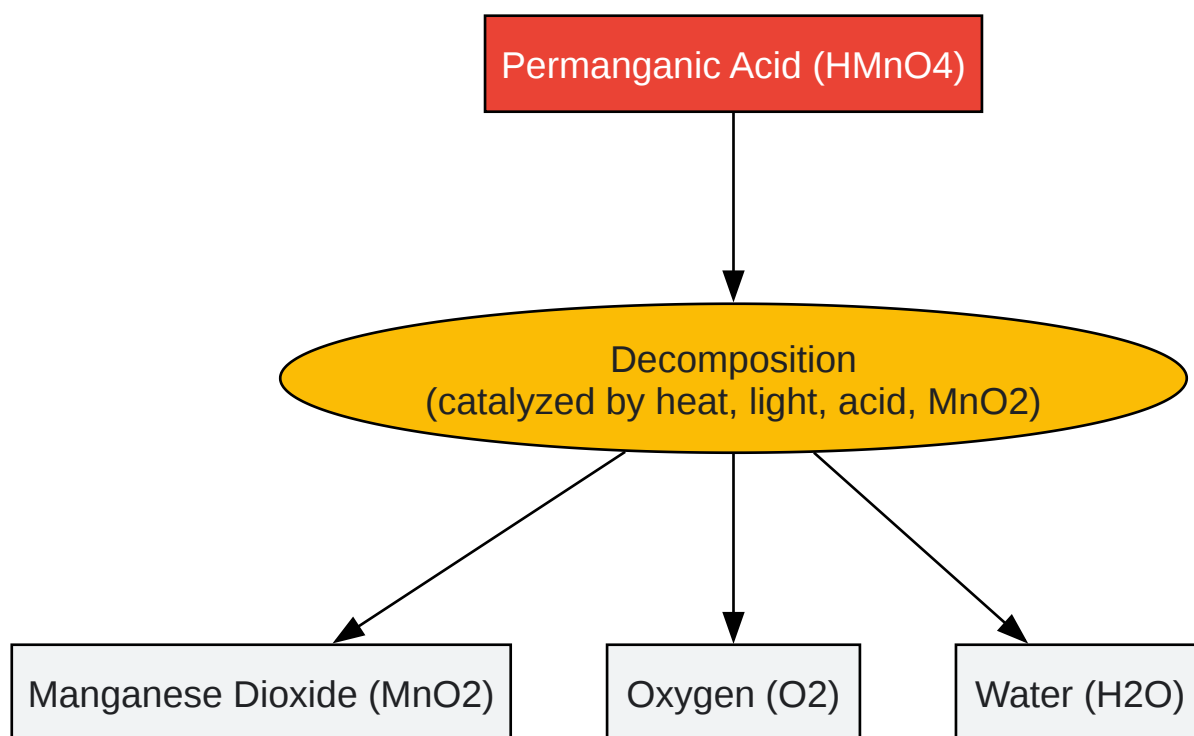
Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the alkene in a suitable solvent (e.g., acetone).
- Prepare an aqueous solution of potassium permanganate and sulfuric acid.
- Slowly add the permanganate solution to the alkene solution. The reaction is exothermic and may require cooling to maintain control.
- Once the addition is complete, heat the mixture to reflux for 1-2 hours, or until the purple color of the permanganate has disappeared.
- Cool the reaction mixture to room temperature and quench any excess permanganate by the dropwise addition of a saturated sodium bisulfite solution until the brown manganese dioxide precipitate dissolves.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).
- Combine the organic extracts and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
- The product can be further purified by recrystallization or distillation.

Chemical Pathways and Workflows

The following diagrams illustrate key chemical processes involving **permanganic acid**.





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References

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